molecular formula C6H8N2O2 B097340 Methyl 1-methyl-1H-imidazole-5-carboxylate CAS No. 17289-20-2

Methyl 1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B097340
CAS No.: 17289-20-2
M. Wt: 140.14 g/mol
InChI Key: AKDPLDCXQNEMCL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-imidazole-5-carboxylate is a chemical compound with the molecular formula C6H8N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

It is known to be used as a chemical reagent, playing the role of a catalyst and solvent in the field of organic synthesis .

Molecular Mechanism

It is known to be used in the amidation and esterification of carboxylic acids , but the exact molecular interactions and changes in gene expression are not documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-1H-imidazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Another method involves the reaction of 1-methylimidazole with dimethyl carbonate under basic conditions. This reaction also proceeds at room temperature and provides a high yield of the target compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-5-carboxylic acid derivatives, while reduction can produce imidazole-5-methanol .

Scientific Research Applications

Methyl 1-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biochemical assays, it can act as a ligand that binds to metal ions or enzymes, altering their activity. The molecular targets and pathways involved vary based on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group on the nitrogen atom and an ester group on the imidazole ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDPLDCXQNEMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371686
Record name METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17289-20-2
Record name METHYL 1-METHYL-1H-IMIDAZOLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-1H-imidazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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